molecular formula C8H8F2N2O3 B13433228 4-(2,2-Difluoroethoxy)-2-nitroaniline

4-(2,2-Difluoroethoxy)-2-nitroaniline

Cat. No.: B13433228
M. Wt: 218.16 g/mol
InChI Key: WPOWVVIZLPWINE-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2-nitroaniline is an organic compound with the molecular formula C8H8F2N2O3 It is characterized by the presence of a difluoroethoxy group and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-2-nitroaniline typically involves the reaction of 2,2-difluoroethanol with 4-nitroaniline under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The difluoroethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Difluoroethoxy)-2-nitroaniline is unique due to the presence of both a difluoroethoxy group and a nitro group on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H8F2N2O3

Molecular Weight

218.16 g/mol

IUPAC Name

4-(2,2-difluoroethoxy)-2-nitroaniline

InChI

InChI=1S/C8H8F2N2O3/c9-8(10)4-15-5-1-2-6(11)7(3-5)12(13)14/h1-3,8H,4,11H2

InChI Key

WPOWVVIZLPWINE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)[N+](=O)[O-])N

Origin of Product

United States

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